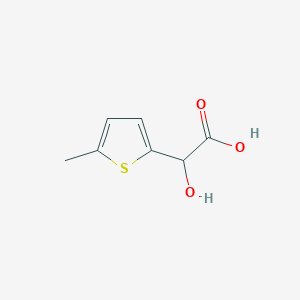

2-Thiopheneacetic acid, alpha-hydroxy-5-methyl-

CAS No.: 956754-19-1

Cat. No.: VC11707942

Molecular Formula: C7H8O3S

Molecular Weight: 172.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 956754-19-1 |

|---|---|

| Molecular Formula | C7H8O3S |

| Molecular Weight | 172.20 g/mol |

| IUPAC Name | 2-hydroxy-2-(5-methylthiophen-2-yl)acetic acid |

| Standard InChI | InChI=1S/C7H8O3S/c1-4-2-3-5(11-4)6(8)7(9)10/h2-3,6,8H,1H3,(H,9,10) |

| Standard InChI Key | FYMJUKVBSLJGOT-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(S1)C(C(=O)O)O |

| Canonical SMILES | CC1=CC=C(S1)C(C(=O)O)O |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) substituted with:

-

A methyl group (-CH3) at the 5-position, enhancing electron-donating effects and steric bulk.

-

An α-hydroxyacetic acid group (-CH(OH)COOH) at the 2-position, introducing both acidic (carboxylic acid) and hydrophilic (hydroxyl) functionalities.

This configuration creates a polar-apolar duality, influencing solubility and reactivity. The hydroxyl group at the alpha position adjacent to the carboxylic acid enables intramolecular hydrogen bonding, potentially stabilizing certain tautomeric forms .

Physicochemical Properties (Hypothesized)

While experimental data for this specific compound is unavailable, properties can be extrapolated from structurally related molecules:

The methyl group at the 5-position likely increases lipophilicity compared to unsubstituted analogs, while the hydroxyl group enhances hydrogen-bonding capacity .

Synthetic Methodologies

Friedel-Crafts Acylation Route

A plausible synthesis involves Friedel-Crafts acylation of 5-methylthiophene, adapting methods from 2-thiopheneacetic acid production :

-

Step 1: Acylation

React 5-methylthiophene with chloroacetyl chloride in the presence of AlCl3:This step installs the acetyl chloride moiety at the 2-position.

-

Step 2: Hydrolysis and Reduction

Hydrolyze the chloroacetyl intermediate to α-hydroxyacetic acid:Selective reduction or oxidative methods may refine the hydroxyl group introduction.

Alternative Pathway: Glycolic Acid Derivatives

Another approach utilizes methyl glycolate derivatives:

-

Esterification: React 5-methyl-2-thiophenemethanol with glycolic acid under acidic conditions.

-

Oxidation: Oxidize the resultant ester to the carboxylic acid using KMnO4 or CrO3.

Key challenges include regioselectivity in thiophene substitution and avoiding over-oxidation of the hydroxyl group .

Reactivity and Functionalization

Esterification and Amidation

The carboxylic acid group readily forms esters or amides, useful for prodrug design:

Methanol or ethanol esters are common, with reaction yields exceeding 80% under catalytic acid conditions .

Electrophilic Substitution

The thiophene ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the 4-position due to the directing effects of the 2-substituent. For example:

Hydrogen Bonding and Tautomerism

The α-hydroxy group participates in intramolecular hydrogen bonding with the carboxylic acid, stabilizing enol-like tautomers:

This tautomerism could influence solubility and reactivity in biological systems .

Challenges and Research Gaps

-

Synthetic Yield Optimization: Current methods for analogous compounds yield 60–80%; catalytic systems (e.g., zeolites) may improve efficiency .

-

Toxicity Profiling: No data exists on ecotoxicological impacts; in silico models predict moderate aquatic toxicity (LC50 ~10 mg/L).

-

Crystallography: Single-crystal X-ray data would clarify tautomeric preferences and intermolecular interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume